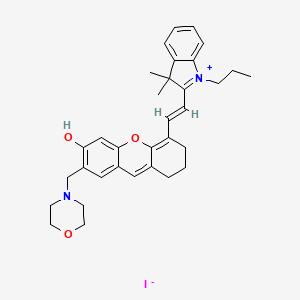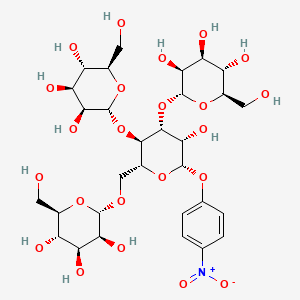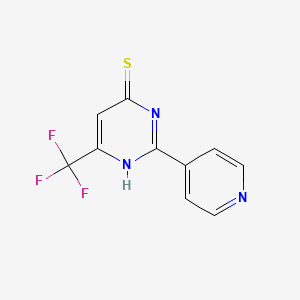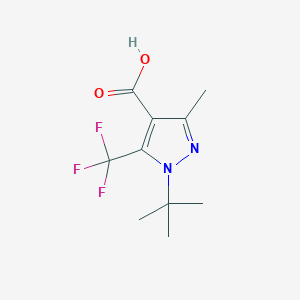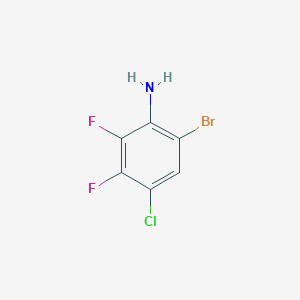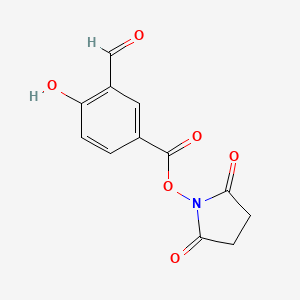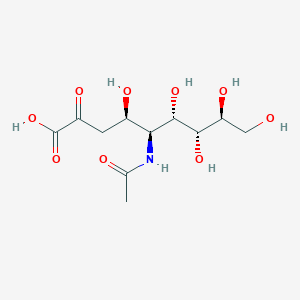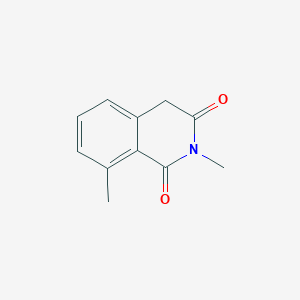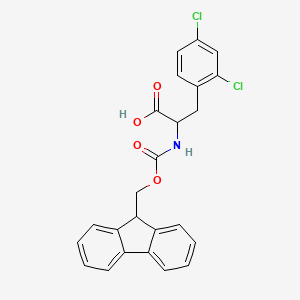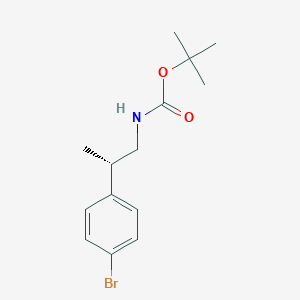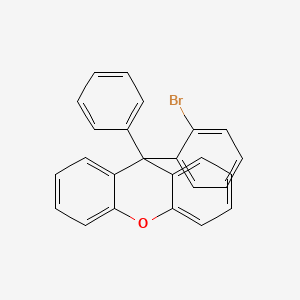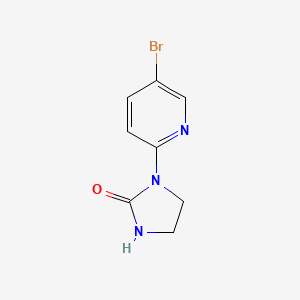
1-(5-Bromopyridin-2-yl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-2-yl)imidazolidin-2-one is a heterocyclic compound that features a bromopyridine moiety attached to an imidazolidinone ring. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both bromine and nitrogen atoms in its structure makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromopyridin-2-yl)imidazolidin-2-one can be achieved through several routes. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with ethylenediamine under dehydrating conditions to form the imidazolidinone ring. The reaction typically requires a catalyst such as phosphorus oxychloride (POCl3) and is carried out under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Analyse Chemischer Reaktionen
1-(5-Bromopyridin-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under mild conditions, forming new C-N or C-S bonds.
Oxidation: The imidazolidinone ring can be oxidized to form imidazolidinedione derivatives using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding imidazolidine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for nucleophilic substitution and solvents like dimethyl sulfoxide (DMSO) for oxidation reactions. Major products formed from these reactions include substituted imidazolidinones and imidazolidinediones .
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-2-yl)imidazolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopyridin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety allows the compound to bind to active sites, while the imidazolidinone ring can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromopyridin-2-yl)imidazolidin-2-one can be compared with other similar compounds, such as:
1-(5-Chloropyridin-2-yl)imidazolidin-2-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(5-Fluoropyridin-2-yl)imidazolidin-2-one: Contains a fluorine atom, which can enhance the compound’s stability and lipophilicity.
1-(5-Methylpyridin-2-yl)imidazolidin-2-one: The presence of a methyl group can affect the compound’s steric properties and reactivity.
The uniqueness of this compound lies in its bromine atom, which provides distinct reactivity patterns and potential for further functionalization .
Eigenschaften
Molekularformel |
C8H8BrN3O |
|---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
1-(5-bromopyridin-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C8H8BrN3O/c9-6-1-2-7(11-5-6)12-4-3-10-8(12)13/h1-2,5H,3-4H2,(H,10,13) |
InChI-Schlüssel |
XONAWGSPSGJSTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1)C2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)
